Alogliptin Impurity 07

Vue d'ensemble

Description

Alogliptin Impurity 07 is a byproduct or contaminant that can be found during the synthesis of the pharmaceutical compound alogliptin. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage blood sugar levels in patients with type 2 diabetes mellitus . Impurities like this compound are critical to monitor and control due to their potential impact on the efficacy and safety of the pharmaceutical product .

Applications De Recherche Scientifique

Alogliptin Impurity 07 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of alogliptin. Its applications include:

Biology: Studied for its potential biological effects and interactions with biological systems.

Medicine: Monitored in pharmaceutical formulations to ensure patient safety and drug efficacy.

Industry: Employed in quality control processes to maintain the purity of alogliptin during production.

Mécanisme D'action

Target of Action

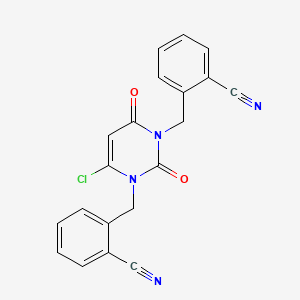

Alogliptin Impurity 07, also known as 2,2’-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

This compound acts as a DPP-4 inhibitor . It inhibits the DPP-4 enzyme, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . The inhibition of DPP-4 increases the amount of active plasma incretins, which helps with glycemic control .

Biochemical Pathways

By inhibiting DPP-4, this compound prolongs the action of incretin hormones, leading to increased insulin release and decreased glucagon levels . This results in a decrease in hepatic glucose production and an increase in glucose uptake, thereby helping to regulate blood glucose levels .

Pharmacokinetics

It is known that peak inhibition of dpp-4 occurs within 2-3 hours after administration . Inhibition of DPP-4 remains above 80% at 24 hours for doses greater than or equal to 25 mg . This compound also demonstrates decreases in postprandial glucagon while increasing postprandial active GLP-1 levels compared to placebo over an 8-hour period following a standardized meal .

Result of Action

The primary result of this compound’s action is the regulation of blood glucose levels . By inhibiting DPP-4 and increasing the levels of active incretins, it promotes insulin release and inhibits glucagon secretion . This leads to decreased hepatic glucose production and increased glucose uptake, helping to maintain normal blood glucose levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of potentially genotoxic impurities (PGIs) in pharmaceutical substances and products can have an impact on human health . These impurities can cause breakage and rearrangements of chromosomes, or mutations which may lead to the development of cancers . Therefore, it is crucial to monitor these impurities at allowed limits to minimize their harmful effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Alogliptin Impurity 07 typically involves the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylamine . These bases are used in the preparation of alogliptin and can lead to the formation of impurities due to their electrophilic functional groups .

Industrial Production Methods: In industrial settings, the production of alogliptin involves stringent quality control measures to minimize the presence of impurities like this compound. Techniques such as liquid chromatography–mass spectrometry (LC–MS) are employed to detect and quantify these impurities, ensuring they remain within acceptable limits .

Analyse Des Réactions Chimiques

Types of Reactions: Alogliptin Impurity 07 can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents leading to the formation of oxidized products.

Reduction: Reaction with reducing agents resulting in the reduction of functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites present in the impurity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary based on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of amines or alcohols .

Comparaison Avec Des Composés Similaires

- Pyridine

- 3-Aminopyridine

- 4-Dimethylaminopyridine

- N, N-Dimethylaniline

Comparison: Alogliptin Impurity 07 is unique due to its specific formation during the synthesis of alogliptin. While similar compounds like pyridine and 3-aminopyridine are also reactive bases used in various chemical syntheses, this compound is specifically associated with the production of alogliptin . Its monitoring and control are crucial to ensure the safety and efficacy of the final pharmaceutical product .

Activité Biologique

Alogliptin Impurity 07 is a compound associated with the antihyperglycemic agent alogliptin, which is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Alogliptin and DPP-4 Inhibition

Alogliptin is primarily used in the management of type 2 diabetes mellitus. As a DPP-4 inhibitor, it enhances the levels of incretin hormones, which play a crucial role in glucose metabolism. The mechanism involves the inhibition of DPP-4, leading to increased concentrations of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in improved insulin secretion and reduced glucagon levels postprandially .

- Molecular Formula : C20H13ClN4O2

- Molecular Weight : 378.80 g/mol

- CAS Number : [Not specified]

This compound shares similarities with its parent compound in terms of biological activity. It is believed to exert effects through:

- Inhibition of DPP-4 : This leads to increased levels of active GLP-1 and GIP, which enhance insulin secretion from pancreatic beta cells while suppressing glucagon release.

- Potential Role in Weight Management : While alogliptin does not promote weight loss, it has not been associated with weight gain, making it a favorable option for patients concerned about body weight .

Case Studies and Clinical Trials

-

Efficacy in Glycemic Control :

- Clinical studies have shown that alogliptin can achieve reductions in HbA1c levels ranging from 0.5% to 0.8% when used alone or in combination with other antidiabetic agents like metformin and pioglitazone .

- A study demonstrated that alogliptin significantly increases active GLP-1 levels by 2 to 4 times after meals, which is crucial for postprandial glucose control .

- Safety Profile :

- Beta-cell Function :

Comparative Table of Alogliptin and Its Impurity

| Compound | Molecular Formula | Molecular Weight | DPP-4 Inhibition | Clinical Use |

|---|---|---|---|---|

| Alogliptin | C18H21N5O2 | 339.39 g/mol | Yes | Type 2 Diabetes Treatment |

| This compound | C20H13ClN4O2 | 378.80 g/mol | Yes (similar) | Research on DPP-4 inhibition |

Propriétés

IUPAC Name |

2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEYVZYCZVUXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.